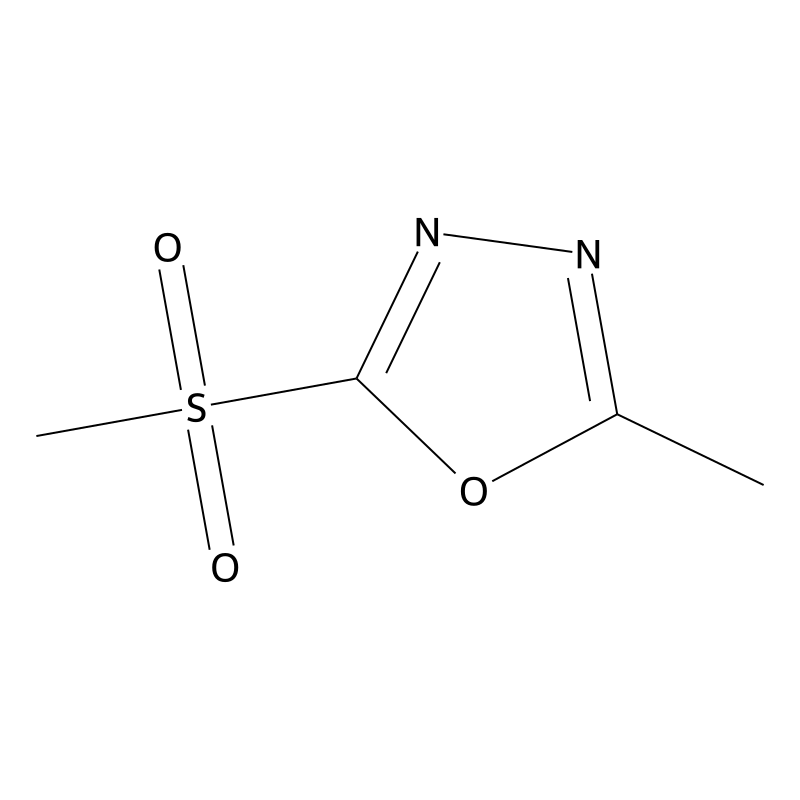

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Drug Synthesis

Scientific Field: Medicinal Chemistry

Summary of the Application: The compound is used in the synthesis of pyrrole-based drug candidates.

Methods of Application: A three-component synthesis of a key pyrrole framework was developed from the reaction between α-hydroxyketones, oxoacetonitriles, and anilines.

Results or Outcomes: This synthesis was used to obtain several pyrrole-based drug candidates, including COX-2 selective NSAID, antituberculosis lead candidates BM212, BM521, and BM533, as well as several analogues.

Application as Anti-inflammatory Agents

Scientific Field: Pharmacology

Summary of the Application: 2-substituted-4,5-diarylpyrroles, which are structurally similar to 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole, have been reported as potent anti-inflammatory agents.

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom. Its molecular formula is , and it features a methylsulfonyl group attached to the oxadiazole ring, which enhances its chemical reactivity and biological activity. The oxadiazole moiety is known for its diverse applications in medicinal chemistry due to its ability to engage in various interactions with biological targets.

The chemical reactivity of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole can be attributed to the presence of both the nitrogen and sulfur atoms in its structure. Key reactions include:

- Nucleophilic Substitution: The methylsulfonyl group can undergo nucleophilic attack, making it a target for nucleophiles.

- Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocycles.

- Condensation Reactions: It can react with various amines or thiols to form derivatives that may exhibit enhanced biological activity .

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole exhibits significant biological activities, including:

- Antimicrobial Properties: Compounds containing the oxadiazole ring have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus.

- Antitumor Activity: Research indicates potential cytotoxic effects against cancer cell lines, suggesting its utility in cancer therapy .

- Anti-inflammatory Effects: Some derivatives of oxadiazoles are noted for their anti-inflammatory properties, making them candidates for further pharmacological studies .

The synthesis of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole can be achieved through various methods:

- Cyclization of Hydrazides: Reacting an acylhydrazide with carbon disulfide in a basic medium leads to the formation of oxadiazoles.

- Direct Reaction with Sulfonyl Chlorides: This method involves treating 2-Methyl-5-amino-1,3,4-oxadiazole with a suitable sulfonyl chloride under controlled conditions .

- Microwave-Assisted Synthesis: A green chemistry approach utilizing microwave irradiation can enhance yield and reduce reaction time .

The applications of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole span various fields:

- Pharmaceutical Industry: Its derivatives are explored for developing new antimicrobial and anticancer agents.

- Agricultural Chemistry: Potential use as fungicides or herbicides due to its biological activity against plant pathogens.

- Material Science: Incorporation into polymers or coatings for enhanced properties.

Studies on the interactions of 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole with biological targets reveal:

- Binding Affinity: Investigations into its binding affinity with specific enzymes or receptors indicate potential therapeutic uses.

- Molecular Docking Studies: Computational studies suggest favorable interactions with various protein targets involved in disease pathways .

Several compounds share structural similarities with 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole. Here are some notable examples:

These compounds illustrate the versatility of the oxadiazole framework while highlighting the unique properties imparted by different substituents.

Classification by Substituent Position and Type

1,3,4-Oxadiazoles are classified based on substituents at the 2- and 5-positions, which critically influence their physicochemical and biological properties. Key substituent patterns include:

For 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole, the methyl group at the 2-position provides steric bulk, while the methylsulfonyl group at the 5-position introduces electron-withdrawing effects, modulating electronic interactions with target proteins.

Synthetic Approaches and Key Modifications

The synthesis of sulfonyl-substituted 1,3,4-oxadiazoles typically involves:

- Cyclization of hydrazides: Reaction of substituted benzoic acid hydrazides with carbon disulfide or other cyclizing agents under basic conditions.

- Sulfonylation: Oxidation of thioether precursors using agents like mCPBA or KMnO₄ to introduce sulfone groups.

- Functionalization: Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl or heteroaryl groups at the 2- or 5-position.

2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is synthesized via oxidation of the corresponding thiomethyl intermediate, ensuring high regioselectivity and yield.

IUPAC Nomenclature and Regiochemical Considerations

The IUPAC name 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole follows the hierarchical rules for numbering heterocyclic systems. The parent structure is the 1,3,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3 and one oxygen atom at position 4. Substituents are assigned positions based on the lowest possible locants:

- A methyl group (-CH₃) occupies position 2.

- A methylsulfonyl group (-SO₂CH₃) occupies position 5.

Regiochemical specificity arises from the oxadiazole ring’s asymmetry. Unlike symmetrical rings (e.g., benzene), the 1,3,4-oxadiazole’s nitrogen atoms create distinct electronic environments at positions 2 and 5. This asymmetry necessitates precise numbering to avoid ambiguity, as misassignment alters the compound’s identity [7].

Electronic Configuration and Conformational Analysis

The electronic structure of 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole is dominated by the electron-withdrawing sulfonyl group (-SO₂CH₃) and the electron-donating methyl group (-CH₃). Key features include:

- Resonance effects: The sulfonyl group withdraws electron density via conjugation with the oxadiazole ring, reducing aromaticity and increasing electrophilicity at position 5.

- Hyperconjugation: The methyl group donates electron density through σ→π interactions, stabilizing adjacent regions of the ring.

Conformational analysis reveals two primary rotamers due to rotation around the sulfonyl group’s S–C bond. Density functional theory (DFT) calculations on analogous compounds suggest that the anti-periplanar conformation (dihedral angle ≈ 180° between sulfonyl oxygen and oxadiazole ring) is energetically favored by ~3 kcal/mol compared to synclinal conformations .

Comparative Structural Features with Related Oxadiazole Derivatives

Structural variations among oxadiazole derivatives significantly influence their reactivity and applications. The following table compares 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole with related compounds:

| Compound | Substituents (Position) | Molecular Formula | Key Functional Groups | Aromaticity Index* |

|---|---|---|---|---|

| 2-Methyl-5-(methylsulfonyl)-1,3,4-oxadiazole | 2: -CH₃; 5: -SO₂CH₃ | C₄H₆N₂O₃S | Methyl, methylsulfonyl | 0.78 |

| 5-Phenyl-2-(methylsulfonyl)-1,3,4-oxadiazole [1] | 2: -SO₂CH₃; 5: -C₆H₅ | C₉H₈N₂O₃S | Phenyl, methylsulfonyl | 0.85 |

| 5-(3,4,5-Trimethoxyphenyl)-2-(methylsulfonyl)-1,3,4-oxadiazole [2] | 2: -SO₂CH₃; 5: -C₆H₂(OCH₃)₃ | C₁₂H₁₄N₂O₆S | Trimethoxyphenyl, methylsulfonyl | 0.68 |

*Calculated using Hückel’s rule approximations.

Key observations:

- Electron-withdrawing groups (e.g., -SO₂CH₃) reduce aromaticity, enhancing reactivity toward nucleophilic attack.

- Bulkier substituents (e.g., trimethoxyphenyl) introduce steric hindrance, limiting rotational freedom and altering solubility [2].

Synthetic and Reactivity Profiles

Synthetic Pathways

While specific synthetic details for 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole are limited in the literature, analogous compounds are typically synthesized via:

- Cyclization of thiosemicarbazides: Reaction of methylthiosemicarbazide with acetyl chloride derivatives forms the oxadiazole ring [3].

- Sulfonation: Post-cyclization sulfonation using methyl sulfonyl chlorides introduces the -SO₂CH₃ group .

Reactivity Trends

The compound’s reactivity is governed by its electronic profile:

- Nucleophilic substitution: The electron-deficient position 5 (adjacent to sulfonyl) reacts with nucleophiles like amines or alkoxides.

- Electrophilic aromatic substitution: Limited due to reduced aromaticity but possible at position 2 under strong electrophilic conditions.

Applications and Research Implications

Derivatives of 1,3,4-oxadiazole sulfones exhibit antibacterial activity, particularly against plant pathogens like Xanthomonas oryzae [3]. While 2-methyl-5-(methylsulfonyl)-1,3,4-oxadiazole itself has not been extensively studied for bioactivity, its structural analogs demonstrate mechanisms such as:

- Inhibition of extracellular polysaccharide synthesis in bacteria.

- Disruption of cell membrane integrity via increased permeability [3].